

Spectroscopic Profile of 4-Iodobenzophenone: A Technical Guide

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Compound of Interest

Compound Name: 4-Iodobenzophenone

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This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Iodobenzophenone**, a key intermediate in various synthetic applications. This document details the experimental protocols and presents the spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights for its identification and quality control.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of **4-Iodobenzophenone** is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Data Presentation: IR Spectroscopy

| Wavenumber (cm ⁻¹) | Assignment |
|--------------------------------|--|
| ~1650-1670 | C=O (Ketone) stretching |
| ~1580-1600 | C=C Aromatic ring stretching |
| ~1440-1460 | C=C Aromatic ring stretching |
| ~1270-1290 | C-C(=O)-C stretching |
| ~820-840 | C-H out-of-plane bending (para-disubstituted ring) |
| ~690-710 & ~730-770 | C-H out-of-plane bending (monosubstituted ring) |
| ~480-520 | C-I stretching |

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of **4-Iodobenzophenone** is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- **Sample Preparation:** A small amount of the crystalline **4-Iodobenzophenone** is placed directly onto the ATR crystal.
- **Data Acquisition:** The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting spectrum is processed to identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of **4-Iodobenzophenone**, confirming its structural integrity.

Data Presentation: ^1H and ^{13}C NMR Spectroscopy

^1H NMR (Proton NMR) Data (400 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|-----------------------|
| ~7.80 | d | 2H | Aromatic (H-2', H-6') |
| ~7.75 | d | 2H | Aromatic (H-2, H-6) |
| ~7.60 | t | 1H | Aromatic (H-4') |
| ~7.50 | t | 2H | Aromatic (H-3', H-5') |
| ~7.40 | d | 2H | Aromatic (H-3, H-5) |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, t = triplet.

^{13}C NMR (Carbon-13) NMR Data (100 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|-----------------------|
| ~196.0 | C=O (Ketone) |
| ~138.0 | Aromatic (C-1') |
| ~137.5 | Aromatic (C-4) |
| ~132.5 | Aromatic (C-4') |
| ~131.5 | Aromatic (C-2, C-6) |
| ~130.0 | Aromatic (C-2', C-6') |
| ~128.5 | Aromatic (C-3', C-5') |
| ~128.0 | Aromatic (C-3, C-5) |
| ~99.0 | Aromatic (C-1) |

Note: Chemical shifts are referenced to the solvent peak (CDCl_3 at 77.16 ppm).

Experimental Protocol: ^1H and ^{13}C NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Iodobenzophenone** is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition: The ^1H and ^{13}C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ^{13}C NMR, a proton-decoupled sequence is used to simplify the spectrum.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of **4-Iodobenzophenone**, further confirming its identity.

Data Presentation: Mass Spectrometry (Electron Ionization)

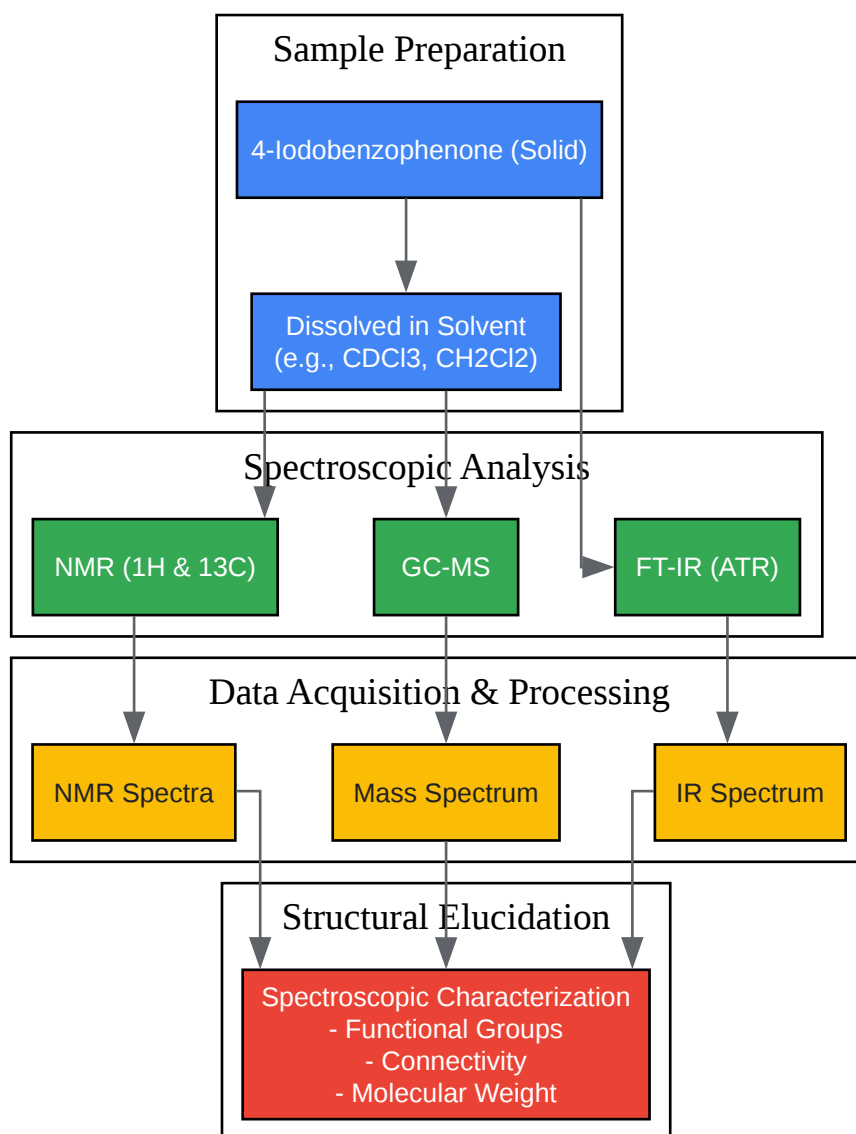
| m/z | Relative Intensity (%) | Assignment |
|-----|------------------------|---------------------------------|
| 308 | Moderate | $[M]^+$ (Molecular Ion) |
| 231 | Low | $[M - I]^+$ |
| 203 | Low | $[C_{13}H_9O]^+$ |
| 181 | Low | $[C_{12}H_9O]^+$ |
| 105 | High | $[C_6H_5CO]^+$ (Benzoyl cation) |
| 77 | High | $[C_6H_5]^+$ (Phenyl cation) |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **4-Iodobenzophenone** is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.
- **Chromatographic Separation:** The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ensure the separation of the analyte from any impurities.
- **Mass Spectrometric Detection:** The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode. The mass spectrum is recorded over a mass range of m/z 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of **4-Iodobenzophenone**.



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Caption: Experimental workflow for the spectroscopic characterization of **4-Iodobenzophenone**.

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